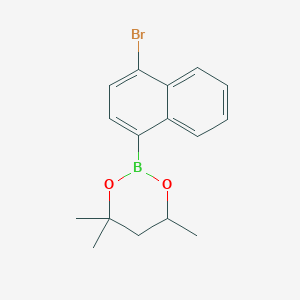
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (4B1N-TMD) is a boron-containing compound that has been studied for its potential applications in a variety of scientific research areas. It is a boron-containing compound that is part of the family of boron-containing compounds known as boronic acids. 4B1N-TMD has been extensively studied for its ability to bind to carbohydrates, proteins, and other biological molecules, as well as its potential applications in drug delivery.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is largely unknown. However, it is believed that 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane binds to carbohydrates, proteins, and other biological molecules via its boron-containing moiety. This binding is thought to result in the formation of complexes that can be used for various scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane have not been extensively studied. However, it is believed that 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane may have potential applications in the areas of drug delivery, protein-protein interactions, and enzyme-substrate interactions. Additionally, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in the areas of gene therapy and gene regulation.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments is its ability to bind to carbohydrates, proteins, and other biological molecules. This makes it a useful tool for studying protein-protein interactions, enzyme-substrate interactions, and other scientific research applications. Additionally, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is relatively easy to synthesize and is not toxic or hazardous.
However, there are some limitations to using 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in laboratory experiments. For example, the binding of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane to biological molecules is not always specific and can result in the formation of non-specific complexes. Additionally, the binding of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane to biological molecules is not always reversible, which can limit its usefulness in certain experiments.
Future Directions
The potential applications of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane are vast and there are many potential future directions for its use. For example, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new therapeutic agents for the treatment of cancer and other diseases. Additionally, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new drug delivery systems and in the study of protein-protein interactions and enzyme-substrate interactions. Additionally, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the study of gene regulation and gene therapy. Finally, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could be used in the development of new materials for use in the fields of nanotechnology and biotechnology.
Synthesis Methods
The synthesis of 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is typically achieved through a two-step process. The first step involves the reaction of 4-bromo-1-naphthyl bromide with trimethyl-1,3,2-dioxaborinane in the presence of a base, such as triethylamine, to form the desired product. The second step involves the deprotection of the boron-containing compound using a suitable acid, such as hydrochloric acid, to form the desired product.
Scientific Research Applications
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in a variety of scientific research areas. For example, it has been used in the synthesis of new boron-containing drugs, as well as in the development of new therapeutic agents for the treatment of cancer and other diseases. Additionally, 2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in the areas of drug delivery, protein-protein interactions, and enzyme-substrate interactions.
properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BBrO2/c1-11-10-16(2,3)20-17(19-11)14-8-9-15(18)13-7-5-4-6-12(13)14/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUYSVJMYRMNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C3=CC=CC=C23)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














